Technical Safety Monograph: 1-(3-Bromophenyl)cyclohexan-1-amine HCl
Technical Safety Monograph: 1-(3-Bromophenyl)cyclohexan-1-amine HCl
The following is an in-depth technical safety guide and monograph for 1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride . This document is structured to serve as a high-level operational resource for research environments handling this specific arylcyclohexylamine.
Document Control:
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Type: Research Compound Safety Guide (Non-GMP)
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Status: Active / High-Potency Protocol
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Class: Arylcyclohexylamine / NMDA Receptor Antagonist (Putative)
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride is a synthetic arylcyclohexylamine, structurally analogous to Phencyclidine (PCP) and 1-Phenylcyclohexan-1-amine (PCA) . In drug development, this scaffold is frequently utilized to probe the N-methyl-D-aspartate (NMDA) receptor channel or as a lipophilic building block in CNS-active library design.
Chemical Specifications
| Parameter | Specification |
| Chemical Name | 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride |
| Common Abbreviation | 3-Br-PCA HCl |
| Molecular Formula | C₁₂H₁₆BrN[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | ~290.63 g/mol (Salt) / 254.17 g/mol (Base) |
| CAS Number | Not formally assigned (Treat as Novel Research Chemical) |
| Physical State | White to off-white crystalline solid |
| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) |
| Structural Class | Arylcyclohexylamine (Dissociative / Psychomimetic potential) |
Hazard Identification (SAR-Based Analysis)
Critical Warning: As a research chemical, comprehensive toxicological data (LD50, carcinogenicity) is not established . The following hazards are inferred from Structure-Activity Relationships (SAR) with known analogs (PCP, Ketamine, PCA). The Precautionary Principle must be applied.
GHS Classification (Inferred)
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Signal Word: DANGER
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Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
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Skin/Eye Irritation: Category 2/2A (Causes skin irritation / serious eye irritation).
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Specific Target Organ Toxicity (Single Exposure): Category 2 (May cause damage to organs - CNS).
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Respiratory Sensitization: Data lacking; treat as potential respiratory irritant.
Physiological Hazards[11]
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NMDA Antagonism: High probability of dissociative anesthesia, sedation, ataxia, and psychotomimetic effects (hallucinations, agitation) upon systemic absorption.
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Sympathomimetic Toxicity: Potential for hypertension and tachycardia via monoamine reuptake inhibition (common in this structural class).
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Corrosivity: As a hydrochloride salt, the compound is acidic in solution and may cause mucosal burns upon inhalation of dust.
Operational Handling Protocols
To mitigate the risks of exposure to a bioactive CNS agent, a "Potent Compound" containment strategy is required.
Engineering Controls
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Primary Containment: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.
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Static Control: Use an anti-static gun on the weighing boat and spatula. Amine salts are often electrostatic and prone to aerosolization.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Prevention of dust inhalation (potent CNS activity). |
| Hands | Double Nitrile Gloves (0.11 mm min) | Breakthrough time for amine salts is generally high, but double gloving prevents cross-contamination during doffing. |
| Eyes | Chemical Splash Goggles | Protects against acidic dust and accidental solution splash. |
| Body | Lab Coat (Tyvek sleeves recommended) | Prevents accumulation of dust on street clothes. |
Workflow Visualization: Safe Weighing of Potent Amine Salts
Figure 1: Standard Operating Procedure (SOP) for weighing potent research amines.
Emergency Response & Medical Management
Antidote Note: There is NO specific antidote for arylcyclohexylamine poisoning. Naloxone is ineffective . Treatment is symptomatic and supportive.
Exposure Response Logic
| Route | Immediate Action | Medical Consideration |
| Inhalation | Remove to fresh air.[8] Sit upright. | Monitor for respiratory depression and laryngeal edema (acidic salt). |
| Skin Contact | Wash with soap/water for 15 min. | Monitor for transdermal absorption (systemic dissociation/numbness). |
| Eye Contact | Flush with water for 15 min. | Consult ophthalmologist (pH burn risk). |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[8] | Administer Activated Charcoal if within 1 hour (clinical decision). |
Clinical Management Diagram (Physician Reference)
Figure 2: Clinical decision tree for managing acute arylcyclohexylamine toxicity.
Stability, Reactivity & Disposal[11]
Chemical Stability
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Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Store in a desiccator at -20°C for long-term stability.
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Incompatibilities: Strong oxidizing agents (potential for N-oxide formation or ring cleavage). Strong bases (liberates the free amine, which may be volatile or oily).
Waste Disposal
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Classification: Treat as Hazardous Waste (Toxic) .
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Protocol: Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.
References
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PubChem. (n.d.).[4][5] 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
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Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Retrieved from [Link]
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World Health Organization (WHO). (2016). Critical Review Report: Methoxetamine and Arylcyclohexylamines. Expert Committee on Drug Dependence. Retrieved from [Link]
Sources
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- 2. 3-((4-bromophenyl)amino)cyclohex-2-en-1-one 95% | CAS: 159302-01-9 | AChemBlock [achemblock.com]
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- 4. 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid | C13H15BrO2 | CID 16228256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[1-(3-Bromophenyl)ethylideneamino]-3-cyclohexylthiourea | C15H20BrN3S | CID 9682024 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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